Bictegravir Sodium

Description

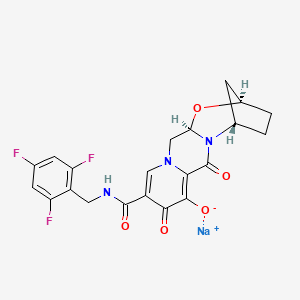

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(1S,11R,13R)-3,6-dioxo-7-[(2,4,6-trifluorophenyl)methylcarbamoyl]-12-oxa-2,9-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4,7-dien-5-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O5.Na/c22-9-3-14(23)12(15(24)4-9)6-25-20(30)13-7-26-8-16-27(10-1-2-11(5-10)32-16)21(31)17(26)19(29)18(13)28;/h3-4,7,10-11,16,29H,1-2,5-6,8H2,(H,25,30);/q;+1/p-1/t10-,11+,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJNFBIVCQMPPJC-FQYDJHLKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1N3C(O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2C[C@H]1N3[C@H](O2)CN4C=C(C(=O)C(=C4C3=O)[O-])C(=O)NCC5=C(C=C(C=C5F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N3NaO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027938 | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807988-02-8 | |

| Record name | Bictegravir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807988028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bictegravir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BICTEGRAVIR SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L5MP1Y7W7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Bictegravir Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI), is a cornerstone in the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the synthetic methodologies for Bictegravir and its subsequent conversion to the pharmaceutically active sodium salt. We will delve into various reported synthetic routes, including key intermediates, reaction conditions, and process optimizations. This document aims to serve as a valuable resource for researchers and professionals involved in the development and manufacturing of this critical antiretroviral agent.

Introduction

Bictegravir is a complex polycyclic carbamoylpyridone compound that effectively inhibits the strand transfer activity of HIV integrase, a crucial enzyme for viral replication.[1][2] Marketed in combination with emtricitabine and tenofovir alafenamide, it offers a highly effective single-tablet regimen for the treatment of HIV-1.[1] The synthesis of Bictegravir is a multi-step process that has been the subject of significant research and development to optimize yield, purity, and scalability. This guide will explore several prominent synthetic strategies.

Key Synthetic Strategies

The synthesis of Bictegravir generally revolves around the construction of a core polycyclic structure followed by amidation and final salt formation. A common feature in many synthetic approaches is the utilization of a key pyridone-carboxylic acid precursor.[3]

Synthesis via a Common Pyridone Intermediate

A widely adopted strategy involves the initial synthesis of 1-(2,2-dimethoxyethyl)-5-methoxy-6-(methoxycarbonyl)-4-oxo-1,4-dihydropyridine-3-carboxylic acid.[3] This key intermediate serves as a versatile building block for several integrase inhibitors, including Bictegravir.[3][4]

The general synthetic workflow can be visualized as follows:

Caption: Overall synthetic workflow for this compound salt.

A Convergent Three-Step Synthetic Protocol

An efficient, continuous three-step synthesis has been developed, which offers advantages in terms of cost, time, and yield, making it suitable for industrial-scale production.[5][6] This approach streamlines the process by combining multiple transformations into fewer, more efficient steps.[5]

The logical flow of this convergent synthesis is depicted below:

Caption: Logical flow of the three-step convergent synthesis.

Experimental Protocols

The following are detailed methodologies for key transformations in the synthesis of Bictegravir and its sodium salt, based on published literature.

Preparation of the Key Bicyclic Intermediate

This procedure outlines the hydrolysis of the acetal intermediate and subsequent cyclization.

-

Reaction: A mixture of the acetal intermediate (compound 4), methanesulfonic acid, and acetic acid in acetonitrile is heated.[4]

-

Addition: (1R, 3S)-3-aminocyclopentanol is added to the reaction mixture.[4]

-

Work-up: The reaction mixture is concentrated, and the residue is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with aqueous acid. The organic layers are combined and concentrated to yield the key bicyclic intermediate.[4]

Amide Coupling and Demethylation

This protocol describes the coupling of the bicyclic intermediate with 2,4,6-trifluorobenzylamine and the final deprotection step.

-

Coupling: The bicyclic intermediate is dissolved in acetonitrile, and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and a catalyst like 4-dimethylaminopyridine (DMAP) are added, followed by the addition of 2,4,6-trifluorobenzylamine. The mixture is heated.[4]

-

Demethylation: A demethylating agent, such as lithium bromide (LiBr) or magnesium bromide (MgBr2), is added to the reaction mixture, and heating is continued.[4][6]

-

Isolation: The product, Bictegravir free acid, is collected by filtration and dried.[4]

Formation of this compound Salt

The final step involves the conversion of the free acid to its sodium salt.

-

Dissolution: Bictegravir free acid is dissolved in a suitable solvent, such as ethanol or methanol, with heating.[1]

-

Base Addition: In a separate flask, a solution of sodium hydroxide in water is prepared.[1]

-

Crystallization: The hot solution of Bictegravir is slowly added to the aqueous sodium hydroxide solution at room temperature. The resulting suspension is stirred to allow for crystallization.[1]

-

Isolation and Drying: The crystalline product is filtered, washed with water, and dried under reduced pressure to afford this compound.[1] Various crystalline forms of this compound have been reported, which can be obtained by using different solvent systems and conditions during crystallization.[7][8][9]

Quantitative Data Summary

The following tables summarize the quantitative data from various reported synthetic procedures.

| Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) | Reference |

| Bicyclic Intermediate Formation | Acetal (4), (1R, 3S)-3-aminocyclopentanol | Acetonitrile, Acetic Acid, Methanesulfonic Acid | Reflux | 15 | ~62 | [5] |

| Amide Coupling & Demethylation | Bicyclic Intermediate, 2,4,6-trifluorobenzylamine | Acetonitrile, EDCI, DMAP, LiBr | 80 | 4 | 87 | [4] |

| Bictegravir Synthesis (Cipla Process) | Compound (2), Compound (4) | Dimethyl Carbonate, Acetic Acid, Methane Sulphonic Acid, Potassium Carbonate | 70-80 | 6-8 (step 1), 16-18 (step 2) | N/A | [1] |

| Salt Formation | Bictegravir | Ethanol, Sodium Hydroxide, Water | 60-65 (dissolution) | 2-3 (addition), 1 (stirring) | N/A | [1] |

N/A: Not explicitly available in the cited reference.

Conclusion

The synthesis of this compound salt has been refined through various approaches, with a focus on improving efficiency, scalability, and overall yield. The use of a common pyridone intermediate and the development of convergent synthetic strategies have been pivotal in the successful large-scale production of this important antiretroviral drug. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for chemists and engineers working in the field of pharmaceutical development and manufacturing. Further research into novel crystalline forms and process optimization continues to be an active area of investigation.

References

- 1. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 2. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. CN111978333A - Crystal form A of this compound salt, preparation method and application - Google Patents [patents.google.com]

- 8. data.epo.org [data.epo.org]

- 9. EP3749673A1 - Crystalline form of this compound - Google Patents [patents.google.com]

The Discovery and Development of Bictegravir Sodium: A Technical Guide

Abstract

Bictegravir (BIC) is a second-generation HIV-1 integrase strand transfer inhibitor (INSTI) developed by Gilead Sciences.[1] It features a high barrier to resistance, a favorable pharmacokinetic profile allowing for once-daily unboosted dosing, and potent antiviral activity against both wild-type and certain INSTI-resistant strains of HIV-1.[2][3] This technical guide provides an in-depth overview of the discovery, preclinical development, chemical synthesis, and clinical evaluation of Bictegravir Sodium, the salt form used in the approved fixed-dose combination tablet. The document details the mechanism of action, experimental methodologies, and key data from pivotal studies, intended for researchers and professionals in the field of drug development.

Discovery and Lead Optimization

The development of second-generation INSTIs was driven by the need to overcome resistance associated with first-generation agents like raltegravir and elvitegravir. The discovery of Bictegravir (formerly GS-9883) stemmed from a lead optimization program aimed at identifying a candidate with an improved resistance profile, potent antiviral activity, and a pharmacokinetic profile suitable for a once-daily, unboosted, single-tablet regimen.

Scientists at Gilead structurally evolved earlier INSTI compounds, focusing on modifications to the core polycyclic structure and the halobenzyl side chain that interacts with the viral DNA.[1] Key structural modifications for Bictegravir include a unique bridged bicyclic ring system and a distinct 2,4,6-trifluorobenzyl tail.[4] These changes were found to enhance binding to the HIV integrase enzyme, particularly in the presence of resistance-associated mutations, while also increasing plasma protein binding, which contributes to its lower in vivo clearance and long half-life.[2][4]

The lead optimization process involved iterative cycles of designing, synthesizing, and testing analogs for various properties. This process is visualized in the workflow below.

Chemical Synthesis

The process-scale synthesis of Bictegravir involves a multi-step convergent approach. A key precursor is the pyridone-carboxylic acid, which is common to other second-generation INSTIs.[5] The synthesis culminates in the late-stage coupling of the chiral bicyclic core with the 2,4,6-trifluorobenzylamine side chain.

The sodium salt is subsequently formed and can be isolated in various crystalline polymorphic forms, which are characterized using techniques like Powder X-ray Diffraction (PXRD).[6][7][8] The choice of the final polymorphic form is critical for ensuring stability, solubility, and manufacturability of the active pharmaceutical ingredient.[9]

Mechanism of Action

Bictegravir targets the HIV-1 integrase (IN) enzyme, which is essential for viral replication. The integrase enzyme catalyzes two key reactions: 3'-processing and strand transfer.[10] Bictegravir is an integrase strand transfer inhibitor (INSTI). It binds to the active site of the integrase-viral DNA complex (the intasome), chelating two essential magnesium ions. This action physically blocks the viral DNA from being covalently linked to the host cell's DNA, thereby halting the integration process and preventing the formation of the HIV provirus.[11][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of LC-MS/MS method for quantification of bictegravir in human plasma and its application to an intracellular uptake study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Adverse Reactions & Discontinuations | Official HCP Site [biktarvyhcp.com]

- 5. Gilead Sciences, Inc. - Gilead Presents Research Data Across Its Broad and Innovative HIV Treatment Portfolio and Pipeline [investors.gilead.com]

- 6. Virologic failure among people living with HIV initiating dolutegravir-based versus other recommended regimens in real-world clinical care settings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. Integrase and integration: biochemical activities of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. portal.dimdi.de [portal.dimdi.de]

In Vitro Antiviral Activity of Bictegravir: A Technical Guide

This document provides a comprehensive technical overview of the in vitro antiviral activity of Bictegravir (BIC), a potent, second-generation Integrase Strand Transfer Inhibitor (INSTI). It is intended for researchers, scientists, and drug development professionals engaged in HIV research and antiretroviral therapy development.

Mechanism of Action

Bictegravir is an HIV-1 integrase strand transfer inhibitor (INSTI) that targets the catalytic activity of the HIV-1 integrase enzyme, an essential enzyme for viral replication.[1] By binding to the active site of the integrase-viral DNA complex, Bictegravir blocks the strand transfer step of retroviral DNA integration into the host cell genome.[2][3] This prevention of viral DNA integration effectively halts the formation of the HIV-1 provirus and the subsequent production of new infectious virions.[1] The 50% inhibitory concentration (IC50) for Bictegravir's strand transfer activity is 7.5 ± 0.3 nM.[4][5]

Quantitative Antiviral Activity

Bictegravir demonstrates potent and selective antiviral activity against a broad range of HIV-1 laboratory strains, clinical isolates, and HIV-2. Its efficacy is consistent across various in vitro cell-based models.

Activity in Cell Lines and Primary Cells

Bictegravir potently inhibits HIV-1 replication in both immortalized T-cell lines and primary human cells, including those considered key reservoirs for the virus.[4][5] The 50% effective concentration (EC50) values are consistently in the low nanomolar range, showcasing its high potency.[4][5]

| Cell Type | HIV-1 Strain | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| T-Cell Lines | |||||

| MT-2 | IIIb | 1.5 | 10.3 | ~6,800 | [4][5] |

| MT-4 | IIIb | 2.4 ± 0.4 | 3.7 | ~1,500 | [4][5][6] |

| Primary Cells | |||||

| CD4+ T Lymphocytes | IIIb | 1.5 ± 0.3 | 13 | ~8,700 | [4][5] |

| Monocyte-Derived Macrophages | Ba-L | 6.6 ± 4.1 | 29.8 | ~4,500 | [4][5] |

| Human PBMCs | 14 Clinical Isolates | 0.81 (mean) | >10 | >12,300 | [4][5] |

| Human PBMCs | Single HIV-2 Isolate | 1.7 | - | - | [7] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50; PBMCs: Peripheral Blood Mononuclear Cells.

Activity Against Diverse HIV Isolates

Bictegravir maintains high potency against a wide array of HIV-1 clinical isolates from different groups and subtypes, as well as against HIV-2.[7][8][9]

| Virus | Isolates / Subtypes | EC50 Range (nM) | Assay Type | Reference |

| HIV-1 | 9 Group M Isolates | 1.2 - 2.1 | Single-Cycle | [7] |

| HIV-1 | 2 Group O Isolates | 1.4 - 2.5 | Single-Cycle | [7] |

| HIV-1 | Groups M, N, O (Subtypes A-G) | <0.05 - 1.71 | PBMC | [8][9] |

| HIV-2 | 15 Clinical Isolates | 1.4 - 5.6 | Single-Cycle | [7] |

| HIV-2 | ROD9 & 2 Clinical Isolates | 0.8 - 3.8 | PBMC | [7] |

Combination Antiviral Activity

In vitro studies demonstrate that Bictegravir exhibits synergistic antiviral effects when used in pairwise combinations with other antiretroviral agents, including tenofovir alafenamide (TAF), emtricitabine (FTC), and darunavir (DRV).[4][10][11] Importantly, no antagonistic effects have been observed with clinically relevant antiretrovirals.[5]

In Vitro Resistance Profile

Bictegravir possesses a high genetic barrier to resistance, a significant improvement over first-generation INSTIs.[12][13]

Activity Against INSTI-Resistant Mutants

Bictegravir maintains potent activity against HIV-1 variants with single INSTI resistance-associated mutations (RAMs) and many variants with multiple RAMs that confer resistance to raltegravir (RAL) and elvitegravir (EVG).[4][8] Its profile is comparable or superior to dolutegravir (DTG) against certain highly resistant strains.[4][10]

| Integrase Mutation(s) | Fold Change in EC50 vs. Wild-Type | Reference |

| Y143R | ≤4 | [8][14] |

| N155H | ≤4 | [14] |

| R263K | ≤4 | [14] |

| G140S/Q148H | 4.8 | [14] |

| M50I/R263K | 2.8 | [4][10] |

| E92Q/N155H | <10 | [8] |

| G140S/Q148R | <5 | [5] |

Fold change represents the ratio of EC50 for the mutant virus to the EC50 for the wild-type virus.

Against a panel of 47 patient-derived isolates with high-level INSTI resistance, Bictegravir showed statistically improved antiviral activity compared to RAL, EVG, and DTG.[4][5]

In Vitro Resistance Selection Studies

In dose-escalation experiments, Bictegravir and Dolutegravir demonstrate a higher barrier to resistance compared to Elvitegravir.[4][10] Viral breakthrough in the presence of Bictegravir occurred later than with Elvitegravir (day 71 vs. day 20).[4][10] The primary mutations selected by Bictegravir in these long-term culture experiments were M50I and R263K. The dual M50I/R263K mutant exhibited only a 2.8-fold reduced susceptibility to Bictegravir.[4][10]

Experimental Protocols

Standardized in vitro assays are crucial for determining the antiviral potency, cytotoxicity, and resistance profile of compounds like Bictegravir.

Antiviral Activity Assay Protocol

The EC50 of an antiviral agent is typically determined using a cell-based assay where susceptible cells are infected with HIV-1 in the presence of serial dilutions of the compound.

Methodology Detail:

-

Cell Culture: Lymphoblastoid T-cell lines (e.g., MT-2, MT-4) or freshly isolated, stimulated PBMCs are seeded into 96-well microtiter plates.[5][15]

-

Compound Addition: The test compound (Bictegravir) is serially diluted and added to the wells in triplicate.[5]

-

Infection: Cells are infected with a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIb) at a specific multiplicity of infection (MOI), typically around 0.01.[5]

-

Incubation: The plates are incubated for a period of 3 to 7 days to allow for multiple rounds of viral replication.[16]

-

Endpoint Measurement: The extent of viral replication is quantified. Common methods include measuring the amount of viral p24 capsid protein in the culture supernatant via ELISA or using reporter cell lines (e.g., TZM-bl) where infection drives the expression of an easily measurable enzyme like luciferase.[15][17]

-

Data Analysis: The results are plotted as the percentage of inhibition versus the drug concentration. The EC50, the concentration at which 50% of viral replication is inhibited, is calculated using a non-linear regression model.[16]

Cytotoxicity Assay Protocol

Determining the 50% cytotoxic concentration (CC50) is essential for calculating the selectivity index.

Methodology Detail:

-

Cell Culture: Uninfected cells of the same type used in the antiviral assay are seeded in 96-well plates.

-

Compound Addition: The cells are exposed to the same serial dilutions of Bictegravir.[18]

-

Incubation: Plates are incubated for the same duration as the antiviral assay.[18]

-

Viability Measurement: Cell viability is measured using a colorimetric or luminescent assay. A common method is the MTT assay, which measures mitochondrial metabolic activity, or the CellTiter-Glo® assay, which quantifies ATP as an indicator of viable cells.[16][18]

-

Data Analysis: The CC50, the concentration that reduces cell viability by 50% compared to untreated controls, is calculated.[16]

In Vitro Resistance Breakthrough Selection Protocol

This long-term culture experiment identifies the genetic barrier to resistance and the mutations that arise under drug pressure.

Methodology Detail:

-

Initiation: Susceptible cells (e.g., MT-2) are infected with wild-type HIV-1.[5]

-

Drug Pressure: The infected cells are cultured in the presence of Bictegravir, often starting at a concentration equivalent to its EC95 or a multiple thereof.[5]

-

Monitoring: The cultures are monitored regularly for signs of viral replication (viral breakthrough), typically by measuring p24 antigen levels.

-

Passaging: The cell cultures are split and passaged every 3-4 days. If viral replication is suppressed, the concentration of Bictegravir may be incrementally increased in subsequent passages to escalate the selective pressure.[19]

-

Analysis: When viral breakthrough is confirmed, the cell culture supernatant is harvested. The viral RNA is extracted, and the integrase gene is sequenced to identify mutations. The resulting virus is then phenotyped to determine its susceptibility to Bictegravir and other INSTIs.[4]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of the SingleTablet Regimen (STR) Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.asm.org [journals.asm.org]

- 5. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 7. Comparison of the Antiviral Activity of Bictegravir against HIV-1 and HIV-2 Isolates and Integrase Inhibitor-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bictegravir/Emtricitabine/Tenofovir Alafenamide: A Review in HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. askgileadmedical.com [askgileadmedical.com]

- 10. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gilead.com [gilead.com]

- 12. Resistance Analysis of Bictegravir-Emtricitabine-Tenofovir Alafenamide in HIV-1 Treatment-Naive Patients through 48 Weeks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New integrase inhibitor bictegravir looks promising in early studies | aidsmap [aidsmap.com]

- 14. researchgate.net [researchgate.net]

- 15. HIV Antiviral Services - RetroVirox, Inc. [retrovirox.com]

- 16. researchgate.net [researchgate.net]

- 17. Cutting edge strategies for screening of novel anti-HIV drug candidates against HIV infection: A concise overview of cell based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A potential long-acting bictegravir loaded nano-drug delivery system for HIV-1 infection: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selective resistance profiles emerging in patient-derived clinical isolates with cabotegravir, bictegravir, dolutegravir, and elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Bictegravir Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bictegravir (BIC), a potent integrase strand transfer inhibitor (INSTI), is a cornerstone in the management of HIV-1 infection.[1][2] As a component of the single-tablet regimen Biktarvy®, its pharmacokinetic (PK) profile is pivotal to its efficacy and safety. This guide provides a comprehensive technical overview of the pharmacokinetics of Bictegravir sodium, detailing its absorption, distribution, metabolism, and excretion (ADME). It includes summaries of key quantitative data, detailed experimental methodologies for its characterization, and visualizations of relevant pathways and workflows.

Core Pharmacokinetic Properties

Bictegravir exhibits a favorable pharmacokinetic profile that supports once-daily dosing without the need for a pharmacokinetic booster.[3]

Absorption

Bictegravir is readily absorbed following oral administration, with a time to maximum plasma concentration (Tmax) ranging from 2.0 to 4.0 hours.[4] The oral bioavailability of Bictegravir is greater than 70%. The administration of Bictegravir with a moderate or high-fat meal results in a modest, but not clinically significant, increase in its absorption.[4] Therefore, it can be taken with or without food.

Distribution

Bictegravir is highly bound to human plasma proteins, with over 99% of the drug being bound in vitro.[4][5] This extensive protein binding results in a low volume of distribution. The blood-to-plasma ratio for Bictegravir is 0.64.[4][6]

Metabolism

The primary route of elimination for Bictegravir is through metabolism. It is metabolized by both cytochrome P450 (CYP) 3A4 and UDP-glucuronosyltransferase 1A1 (UGT1A1) enzymes.[4][7]

Excretion

Bictegravir and its metabolites are eliminated primarily through the feces, with approximately 60% of an administered dose recovered in feces as the parent drug and oxidative metabolites.[4][5] A smaller portion, around 35%, is excreted in the urine, mainly as a glucuronide conjugate and other minor oxidative metabolites.[4][5] Renal excretion of unchanged Bictegravir is a minor pathway, accounting for less than 1% of the dose.[8]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Bictegravir in various populations.

Table 1: Single-Dose Pharmacokinetic Parameters of Bictegravir in Healthy Adults

| Parameter | Value | Reference |

| Tmax (h) | 2.3 | [9] |

| Cmax (ng/mL) | 6150 | [10] |

| AUC (µg·h/mL) | 102 | [10] |

| Half-life (t½) (h) | 17.3 | [3][10] |

Table 2: Multiple-Dose Pharmacokinetic Parameters of Bictegravir in HIV-Infected Adults

| Parameter | Value | Reference |

| Tmax (h) | 2.0 - 4.0 | [4] |

| Ctrough (ng/mL) | 2610 | [10] |

| Accumulation Ratio | ~1.6 | [11] |

Table 3: Effect of Renal and Hepatic Impairment on Bictegravir Pharmacokinetics

| Population | Key Finding | Reference |

| Severe Renal Impairment | No clinically relevant changes in Bictegravir exposure. | [7][10] |

| Moderate Hepatic Impairment | No clinically relevant changes in Bictegravir exposure. | [7][10] |

Experimental Protocols

The characterization of Bictegravir's pharmacokinetic profile involves a series of in vitro and in vivo studies. The following sections detail the methodologies for these key experiments.

Quantification of Bictegravir in Human Plasma by LC-MS/MS

A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is employed for the quantification of Bictegravir in human plasma.

-

Sample Preparation: A small volume of human plasma (e.g., 50 µL) is deproteinized using a protein precipitation agent such as acetonitrile, which contains an internal standard (e.g., a stable isotope-labeled version of Bictegravir).[4] The mixture is vortexed and centrifuged to pellet the precipitated proteins. The resulting supernatant is then further processed for injection into the LC-MS/MS system.[4]

-

Chromatographic Separation: The chromatographic separation is typically achieved on a C18 reversed-phase column.[4] An isocratic or gradient mobile phase, often consisting of a mixture of acetonitrile and water with a modifier like formic acid, is used to elute Bictegravir and the internal standard.[4]

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode is used for detection. The instrument is set to multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both Bictegravir and the internal standard to ensure selectivity and sensitivity.[4]

-

Method Validation: The bioanalytical method is validated according to regulatory guidelines (e.g., FDA), assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[4]

In Vitro Metabolism Studies with Human Liver Microsomes

These studies are conducted to identify the enzymes responsible for the metabolism of Bictegravir.

-

Incubation: Bictegravir is incubated with pooled human liver microsomes in the presence of necessary cofactors, such as NADPH for CYP-mediated reactions and UDPGA for UGT-mediated reactions.

-

Reaction Termination: The reactions are terminated at various time points by adding a cold organic solvent like acetonitrile.

-

Analysis: The samples are then analyzed by LC-MS/MS to measure the disappearance of the parent drug and the formation of metabolites.

-

Enzyme Phenotyping: To identify the specific CYP and UGT enzymes involved, incubations are performed with a panel of recombinant human enzymes or with selective chemical inhibitors.

Caco-2 Cell Permeability Assay

This in vitro model is used to assess the intestinal permeability of Bictegravir and to identify if it is a substrate of efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

-

Cell Culture: Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for approximately 21 days to form a differentiated and polarized monolayer that mimics the intestinal epithelium.[12]

-

Permeability Assessment: A solution of Bictegravir is added to either the apical (AP) or basolateral (BL) side of the cell monolayer.[13] Samples are collected from the opposite chamber at various time points.

-

Efflux Ratio Calculation: The apparent permeability coefficient (Papp) is calculated for both the AP-to-BL and BL-to-AP directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound is a substrate of an efflux transporter.[12]

-

Transporter Inhibition: To identify the specific transporters involved, the assay is also conducted in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C).[12]

Human Plasma Protein Binding Assay

Equilibrium dialysis is the gold standard method for determining the extent of a drug's binding to plasma proteins.

-

Apparatus: A rapid equilibrium dialysis (RED) device is commonly used, which consists of two chambers separated by a semi-permeable membrane.[4]

-

Procedure: Human plasma spiked with Bictegravir is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other.[4] The device is incubated at 37°C with shaking to allow the unbound drug to equilibrate across the membrane.[4]

-

Analysis: After reaching equilibrium, samples are taken from both chambers and the concentration of Bictegravir is measured by LC-MS/MS.[4]

-

Calculation: The fraction of unbound drug (fu) is calculated as the ratio of the drug concentration in the buffer chamber to the drug concentration in the plasma chamber.

Human ADME Study with Radiolabeled Compound

A human absorption, distribution, metabolism, and excretion (ADME) study is conducted to provide a complete picture of the drug's disposition.

-

Study Design: A single oral dose of radiolabeled ([14C]) Bictegravir is administered to a small cohort of healthy male subjects.[9]

-

Sample Collection: Blood, urine, and feces are collected at regular intervals for an extended period to capture the majority of the excreted radioactivity.[9]

-

Radioactivity Measurement: The total radioactivity in the collected samples is measured using techniques like liquid scintillation counting or accelerator mass spectrometry.[9]

-

Metabolite Profiling and Identification: Plasma, urine, and fecal samples are analyzed by radio-chromatography (e.g., HPLC with an in-line radioactivity detector) to separate the parent drug from its metabolites. The structures of the metabolites are then elucidated using high-resolution mass spectrometry and NMR spectroscopy.

Visualizations

Metabolic Pathway of Bictegravir

Caption: Primary metabolic pathways of Bictegravir.

Experimental Workflow for a Clinical Pharmacokinetic Study

Caption: General workflow of a clinical pharmacokinetic study.

Logical Relationship of Drug-Drug Interactions with Bictegravir

Caption: Drug-drug interaction mechanisms for Bictegravir.

Conclusion

Bictegravir possesses a well-characterized and favorable pharmacokinetic profile, which underpins its clinical utility as a potent and convenient antiretroviral agent. Its predictable absorption, high protein binding, metabolism through well-defined pathways, and primary elimination in feces contribute to its consistent therapeutic exposures and manageable drug-drug interaction profile. The experimental methodologies detailed herein provide a framework for the comprehensive evaluation of the pharmacokinetics of Bictegravir and similar compounds in drug development. This in-depth guide serves as a valuable resource for researchers and scientists in the field of antiretroviral drug development and clinical pharmacology.

References

- 1. Clinical pharmacology of the SingleTablet Regimen (STR) Bictegravir/Emtricitabine/Tenofovir Alafenamide (BIC/FTC/TAF) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bictegravir - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 6. Clinical Evaluation of Drug–Drug Interactions Between Bictegravir and Strong Inhibitors/Inducers of the CYP3A4, UGT1A1, or P‐gp Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protein Binding by Equilibrium Dialysis [bio-protocol.org]

- 8. Twice-daily bictegravir does not overcome drug interaction with rifampicin | HIV i-Base [i-base.info]

- 9. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. bioivt.com [bioivt.com]

- 13. enamine.net [enamine.net]

A Technical Guide to Bictegravir Sodium for HIV-1 Treatment Research

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Bictegravir (BIC), a potent integrase strand transfer inhibitor (INSTI), for professionals engaged in HIV-1 research and antiretroviral drug development. Bictegravir is a core component of the single-tablet regimen Biktarvy®, which also contains emtricitabine (FTC) and tenofovir alafenamide (TAF).[1][2]

Introduction to Bictegravir

Bictegravir is a second-generation INSTI that targets the HIV-1 integrase enzyme, which is essential for the replication of the virus.[3][4] By inhibiting the strand transfer step of viral DNA integration into the host cell's genome, Bictegravir effectively halts the viral replication cycle.[3][5] It is administered as its monosodium salt, Bictegravir sodium.[6] The fixed-dose combination tablet, Biktarvy®, contains 50 mg of bictegravir, 200 mg of emtricitabine, and 25 mg of tenofovir alafenamide.[1][7]

Chemical and Physical Properties:

| Property | Value |

| Chemical Name | (2R,5S,13aR)-8-hydroxy-7,9-dioxo-N-[(2,4,6-trifluorophenyl)methyl]-2,3,4,5,7,9,13,13a-octahydro-2,5-methanopyrido[1',2':4,5]pyrazino[2,1-b][8][9]oxazepine-10-carboxamide[3] |

| Molecular Formula | C21H18F3N3O5[3] |

| Molecular Weight | 449.4 g/mol [6] |

| Sodium Salt Formula | C21H17F3N3NaO5[6] |

| Sodium Salt M.W. | 471.4 g/mol [10] |

| Solubility | 0.1 mg/mL in water at 20°C[10] |

| Appearance | Off-white to yellow solid[10] |

Mechanism of Action

Bictegravir's primary mechanism of action is the inhibition of the HIV-1 integrase enzyme.[11] This prevents the integration of viral DNA into the host genome, a critical step for the propagation of the virus.[5] The combination therapy Biktarvy® includes two other active components: Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), becomes phosphorylated to emtricitabine 5'-triphosphate, which competes with deoxycytidine 5'-triphosphate and gets incorporated into viral DNA, preventing chain elongation.[5] Tenofovir alafenamide, another NRTI and a prodrug of tenofovir, is converted intracellularly to tenofovir diphosphate, which inhibits HIV-1 replication by being incorporated into viral DNA by the reverse transcriptase, leading to DNA chain-termination.[2][5]

Below is a diagram illustrating the HIV-1 replication cycle and the points of inhibition for the components of Biktarvy®.

Preclinical Research: In Vitro Studies

Bictegravir demonstrates potent antiviral activity against a broad range of HIV-1 isolates.[9] In vitro studies have shown strong dose-dependent activity in various cell lines.[8]

Table 1: In Vitro Antiviral Activity of Bictegravir against HIV-1

| Cell Line/Isolate | EC50 (nM) | Reference |

| HIV-1NL4-3 (single-cycle assay) | 1.7 | [8] |

| Group M HIV-1 Isolates | 1.2 to 2.1 | [8] |

| Group O HIV-1 Isolates | 1.4 to 2.5 | [8] |

| MT-2 Cells (HIV-1IIIB) | 1.5 | [9] |

| MT-4 Cells (HIV-1IIIB) | 2.4 | [9] |

EC50: 50% effective concentration.

Bictegravir has a high barrier to the development of resistance.[12] It maintains potent activity against HIV-1 variants that are resistant to other classes of antiretroviral drugs.[9] Its resistance profile is notably improved compared to first-generation INSTIs like raltegravir (RAL) and elvitegravir (EVG), and is comparable to dolutegravir (DTG).[9]

Table 2: Bictegravir Activity against INSTI-Resistant HIV-1 Mutants

| Mutation | Fold Change in EC50 vs. Wild-Type | Reference |

| G140S/Q148H | 2.0 | [8] |

| E138K/G140S/Q148R | 2.3 | [8] |

| M50I/R263K | 2.8 | [9] |

Fold change indicates the reduction in susceptibility to the drug.

In Vitro Antiviral Activity Assay (Single-Cycle Infection):

A common method to determine the 50% effective concentration (EC50) involves a single-cycle infection assay. The general steps are outlined below.

References

- 1. drugs.com [drugs.com]

- 2. Bictegravir/emtricitabine/tenofovir alafenamide - Wikipedia [en.wikipedia.org]

- 3. Bictegravir | C21H18F3N3O5 | CID 90311989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. This compound | C21H17F3N3NaO5 | CID 102593990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. gilead.com [gilead.com]

- 11. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis of Bictegravir

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the initial synthetic route for Bictegravir, a potent second-generation integrase strand transfer inhibitor (INSTI) developed by Gilead Sciences for the treatment of HIV-1 infection. The synthesis leverages a core pyridone structure, assembled through a multi-step sequence starting from a key acid acetal building block.

Core Synthesis Pathway

The initial synthesis of Bictegravir is a linear four-step process commencing from the common intermediate, acid acetal (4). The route involves an acid-catalyzed hydrolysis and cyclization to form the core tricyclic structure, followed by an amide coupling and a final demethylation to yield the active pharmaceutical ingredient.

Figure 1: Initial synthetic pathway for Bictegravir.

Detailed Experimental Protocols

The following protocols are based on procedures described in the scientific literature and associated patents. The initial route shares a common building block, acid acetal (4), with the synthesis of dolutegravir and cabotegravir.[1][2]

Step 1 & 2 (One-Pot): Hydrolysis of Acid Acetal (4) and Cyclization to Key Intermediate (6b)

The synthesis begins with the hydrolysis of the acid acetal (4) to form an aldehyde intermediate (5).[1][2] This intermediate is not isolated but is directly treated in situ with the chiral amino alcohol, (1R, 3S)-3-aminocyclopentanol, to undergo a cyclization reaction, forming the key tricyclic intermediate (6b).[1][2]

-

Reaction: A mixture of acid acetal (4), acetic acid, and methanesulfonic acid in acetonitrile is heated to reflux.[1][3] After the initial hydrolysis, the reaction is cooled, and (1R, 3S)-3-aminocyclopentanol (or its hydrochloride salt) and a base such as potassium carbonate are added.[3] The mixture is then stirred for an extended period to facilitate the cyclization.

-

Example Protocol: To 100 g of acid acetal (2) in 800 mL of acetonitrile, 100 mL of acetic acid and 5 mL of methanesulfonic acid are added.[3] The mixture is heated to 70-80°C and maintained for 6-8 hours.[3] After cooling to room temperature, 52 g of (1R, 3S)-3-aminocyclopentanol (4) and 52.5 g of potassium carbonate are added.[3] The reaction is stirred for 16-18 hours.[3]

-

Work-up and Purification: The reaction mixture is diluted with water and extracted multiple times with dichloromethane.[3] The combined organic layers are concentrated to yield the crude intermediate (6b), which can be purified by recrystallization.[3] In an optimized procedure, this step was reported to yield the desired single diastereomer.[1][2]

Step 3: Amide Coupling to form Penultimate Intermediate (7b)

The carboxylic acid of the key intermediate (6b) is coupled with 2,4,6-trifluorobenzylamine to form the penultimate intermediate (7b).

-

Reaction: This step is a standard amide bond formation. While various coupling reagents can be used, the process often involves activating the carboxylic acid of (6b) before adding the amine.

-

Protocol: The protocol for this specific step is not detailed in the provided search results, but it would typically involve reacting intermediate (6b) with 2,4,6-trifluorobenzylamine in the presence of a suitable coupling agent (e.g., HATU, CDI) in an aprotic solvent like DMF or dimethyl carbonate.[4]

Step 4: Demethylation to yield Bictegravir

The final step is the demethylation of the methoxy group on the pyridone ring of intermediate (7b) to furnish Bictegravir.[1][2]

-

Reaction: The demethylation is achieved using a Lewis acid.[1][2]

-

Reagents: Magnesium bromide (MgBr₂) is cited in the initial route as the demethylating agent.[1][2] Other reagents like lithium bromide (LiBr) have also been found to be effective, sometimes superiorly.[5]

-

Protocol: Intermediate (7b) is treated with MgBr₂ in a suitable solvent and heated to effect the removal of the methyl group, yielding the final product, Bictegravir.

Quantitative Data Summary

The yields for the individual steps of the Bictegravir synthesis have been reported in various sources. The following table summarizes this data.

| Step | Reactant(s) | Product | Reported Yield | Reference(s) |

| Synthesis of Acid Acetal (4) | 4-methoxy-β-ketoester, etc. | Acid Acetal (4) | up to 65% | [1][2] |

| Cyclization to Intermediate (6b) | Aldehyde (5) + (1R, 3S)-3-aminocyclopentanol | Key Intermediate (6b) | 62% | [2] |

| Amide Coupling & Demethylation (Combined) | Key Intermediate (6b) + 2,4,6-Trifluorobenzylamine, then demethylation | Bictegravir | 87% | [1][5] |

Note: The 87% yield reported is for a similar, optimized "three-step" procedure where the final two steps (amide coupling and demethylation) are performed in a "one-step" manner.[5] The initial Gilead route involved more distinct steps.[1][2]

This guide outlines the foundational chemistry established for the initial synthesis of Bictegravir. While this route was effective for the discovery and early development phases, it was noted to be less atom-economical and involved multiple steps, prompting the development of more optimized, convergent, and scalable manufacturing processes.[1][5]

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2018229798A1 - Process for the preparation of bictegravir and intermediate thereof - Google Patents [patents.google.com]

- 4. 7‐Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

Methodological & Application

Application Note: A Validated Stability-Indicating RP-HPLC Method for the Analysis of Bictegravir

References

- 1. impactfactor.org [impactfactor.org]

- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. turkjps.org [turkjps.org]

- 4. iajps.com [iajps.com]

- 5. turkjps.org [turkjps.org]

- 6. impactfactor.org [impactfactor.org]

- 7. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Bictegravir Sodium Nanoformulation for Drug Delivery

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of Bictegravir (BIC)-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles. This long-acting nanoformulation is designed to improve the therapeutic index and pharmacokinetic profile of Bictegravir for HIV-1 treatment and prophylaxis.[1][2] Additionally, data and methodologies for a combination nanoformulation of Bictegravir and Tenofovir Alafenamide (TAF) are presented.[3][4][5]

Data Presentation

Table 1: Physicochemical Characteristics of Bictegravir (BIC) and BIC+TAF Nanoformulations

| Formulation | Polymer | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| BIC NPs | PLGA (75:25) | 189.2 ± 3.2 | < 0.2 | -24.3 ± 3.9 | 47.9 ± 6.9 | [1] |

| BIC+TAF NPs | PLGA | 228.8 ± 14.9 | 0.124 ± 0.035 | -20.2 ± 1.4 | Not Specified | [4] |

Table 2: In Vitro Efficacy and Cytotoxicity of BIC Nanoformulation vs. BIC Solution

| Cell Line | Formulation | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) | Reference |

| TZM-bl | BIC Solution | 2.25 | 0.604 | 3.7 | [1][2] |

| TZM-bl | BIC NPs | 820.4 | 0.0038 | 215,789 | [1][2] |

| PBMCs | BIC Solution | Not Specified | 2.33 ± 2.15 | 0.29 | [1][2] |

| PBMCs | BIC NPs | Not Specified | 0.076 ± 0.45 | 523.33 | [1][2] |

CC50: 50% cytotoxic concentration; EC50: 50% effective concentration; SI: Selectivity Index (CC50/EC50)

Table 3: Intracellular Pharmacokinetics of BIC Nanoformulation in TZM-bl Cells

| Parameter | BIC Solution | BIC NPs | Fold Increase (NPs vs. Solution) | Reference |

| Cmax | Not Specified | Not Specified | 2.4 | [1] |

| AUC(all) | Not Specified | Not Specified | 3.1 | [1] |

Cmax: Maximum intracellular concentration; AUC(all): Area under the concentration-time curve

Table 4: In Vitro Cytotoxicity of BIC+TAF Nanoformulation vs. Solution in PBMCs

| Formulation | CC50 (µg/ml) | Fold Increase in CC50 (NPs vs. Solution) | Reference |

| BIC+TAF Solution | 9.53 ± 2.32 | - | [5] |

| BIC+TAF NPs | 35.67 ± 2.69 | 3.7 | [5] |

Experimental Protocols

Protocol 1: Preparation of Bictegravir-Loaded PLGA Nanoparticles

This protocol details the oil-in-water (o/w) single emulsion-solvent evaporation method for fabricating BIC-loaded PLGA nanoparticles.[1][6]

Materials:

-

Bictegravir (BIC)

-

Poly(lactic-co-glycolic acid) (PLGA; lactide:glycolide 75:25, Mw 4,000–15,000)[1]

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Rotary evaporator

-

Ultracentrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of Bictegravir in 2 mL of dichloromethane.

-

Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.

-

Emulsification: Add the organic phase dropwise to 10 mL of the aqueous PVA solution under constant stirring on a magnetic stirrer.

-

Sonication: Sonicate the resulting mixture using a probe sonicator on ice for 3 minutes (30 seconds on, 10 seconds off cycles) to form a stable oil-in-water emulsion.

-

Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the dichloromethane under reduced pressure for 2-3 hours.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.

-

Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA and un-encapsulated drug.

-

Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 2% trehalose) and freeze-dry for 48 hours to obtain a powdered form of the nanoparticles.

-

Storage: Store the lyophilized nanoparticles at -20°C.

Protocol 2: Characterization of Nanoparticles

2.1 Particle Size and Zeta Potential Analysis:

-

Resuspend a small amount of lyophilized nanoparticles in deionized water.

-

Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average particle size and Polydispersity Index (PDI).

-

Measure the surface charge (Zeta Potential) using the same instrument.

2.2 Encapsulation Efficiency (EE) and Drug Loading (DL):

-

Weigh a precise amount of lyophilized nanoparticles (e.g., 5 mg).

-

Dissolve the nanoparticles in a suitable solvent (e.g., DCM or DMSO) to release the encapsulated drug.

-

Quantify the amount of Bictegravir using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or LC-MS/MS.[1]

-

Calculate EE and DL using the following formulas:

-

EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

-

DL (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

-

Protocol 3: In Vitro Cytotoxicity Assay

This protocol determines the 50% cytotoxic concentration (CC50) of the nanoformulation.

Materials:

-

TZM-bl cells or Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete cell culture medium

-

Bictegravir nanoformulation and Bictegravir solution

-

96-well cell culture plates

-

Cell viability assay kit (e.g., MTT, XTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed TZM-bl cells or PBMCs in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of the Bictegravir nanoformulation and the free drug solution.

-

Remove the old media and add 100 µL of the prepared dilutions to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Viability Assessment: Perform the cell viability assay according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance using a plate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the CC50 value by plotting cell viability against drug concentration and using non-linear regression analysis.

Protocol 4: In Vitro Anti-HIV-1 Efficacy Study

This protocol determines the 50% effective concentration (EC50) against HIV-1.

Materials:

-

TZM-bl cells or PBMCs

-

HIV-1 viral stock (e.g., HIV-1NLX, HIV-1ADA)[1]

-

Bictegravir nanoformulation and Bictegravir solution

-

Luciferase assay system (for TZM-bl cells) or p24 ELISA kit (for PBMCs)

-

Luminometer or ELISA plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells and treat with serial dilutions of the nanoformulation and free drug as described in Protocol 3.

-

Infection: After a short pre-treatment incubation (e.g., 2 hours), infect the cells with a predetermined amount of HIV-1 virus stock.

-

Incubation: Incubate the infected cells for 48 hours.

-

Quantification of Viral Replication:

-

For TZM-bl cells: Measure the luciferase activity, which corresponds to the level of viral replication.

-

For PBMCs: Measure the concentration of the p24 viral antigen in the cell supernatant using an ELISA kit.

-

-

Data Analysis: Calculate the percentage of HIV-1 inhibition for each concentration relative to the infected, untreated control. Determine the EC50 value by plotting the percentage of inhibition against drug concentration and using non-linear regression analysis.

Visualizations

Caption: Workflow for the synthesis and characterization of Bictegravir-loaded PLGA nanoparticles.

Caption: Intracellular pathway of Bictegravir nanoparticles for HIV inhibition.

References

- 1. A potential long-acting bictegravir loaded nano-drug delivery system for HIV-1 infection: A proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ovid.com [ovid.com]

- 3. journals.asm.org [journals.asm.org]

- 4. journals.asm.org [journals.asm.org]

- 5. A Concept Evaluation Study of a New Combination Bictegravir plus Tenofovir Alafenamide Nanoformulation with Prolonged Sustained-Drug-Release Potency for HIV-1 Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Bictegravir Plus Tenofovir Alafenamide Nanoformulation as a Long-Acting Pre-Exposure Prophylaxis Regimen: Application of Modeling to Design Non-Human Primate Pharmacokinetic Experiments [frontiersin.org]

Troubleshooting & Optimization

"Bictegravir Sodium solubility issues and solutions"

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with bictegravir sodium.

Troubleshooting Guides & FAQs

I. Basic Solubility Issues

Question: My this compound is not dissolving in water. What is its expected aqueous solubility?

Answer: this compound has very low aqueous solubility. At 20°C, its solubility in water is approximately 0.1 mg/mL. It is considered practically insoluble in water.

Question: I'm preparing a stock solution of this compound. Which organic solvents can I use?

Answer: this compound exhibits better solubility in some organic solvents. Dimethyl sulfoxide (DMSO) and methanol are commonly used. For instance, the solubility in DMSO is reported to be around 16.67 mg/mL, which can be facilitated by warming and sonication.[1] Always use fresh, anhydrous DMSO, as absorbed moisture can reduce solubility.

Question: Does the pH of the aqueous medium affect the solubility of this compound?

Answer: Yes, the solubility of this compound is pH-dependent. As an acidic compound with a pKa of 8.6, its solubility is expected to increase in more alkaline conditions. One study reported the following solubility data at 37°C:

| Medium | pH | Solubility (mg/mL) |

| Purified Water | Neutral | 0.070 |

| 50 mM Citrate Buffer | 5.5 | 0.29 |

| Phosphate Buffer | 6.8 | 0.124 |

| Phosphate Buffer | 8.0 | 0.099 |

Note: The decrease in solubility at pH 8.0 in this particular study might be due to other factors or experimental variability.

II. Issues with Crystalline Forms (Polymorphism)

Question: I have different batches of this compound that show different dissolution rates. Why is this happening?

Answer: this compound is known to exist in different crystalline forms, known as polymorphs.[2][3][4][5] These polymorphs have different crystal lattice structures, which can lead to variations in physical properties such as solubility and dissolution rate. For example, "Form II" of this compound is reported to be a metastable polymorph with higher solubility compared to "Form I".[2][3]

Question: How can I identify the polymorphic form of my this compound sample?

Answer: The most common technique to identify the polymorphic form of a crystalline solid is Powder X-ray Diffraction (PXRD). Each crystalline form will have a unique diffraction pattern. Other techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy can also be used to characterize and differentiate polymorphs.

Question: One of my this compound polymorphs is less soluble. How can I improve its solubility?

Answer: If you are working with a less soluble polymorph like Form I, you can explore various solubility enhancement techniques. These include creating an amorphous solid dispersion, formulating it into nanoparticles, or developing a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS). These methods are discussed in more detail below.

III. Advanced Solubility Enhancement Strategies

Question: What is an amorphous solid dispersion (ASD) and how can it improve the solubility of this compound?

Answer: An amorphous solid dispersion (ASD) is a molecular mixture of the drug in an amorphous (non-crystalline) state within a polymer matrix. The amorphous form of a drug has a higher energy state than its crystalline counterpart, leading to significantly improved aqueous solubility and dissolution rates. Several patents suggest that amorphous solid dispersions of this compound can be prepared using pharmaceutically acceptable carriers.

Question: How can I prepare an amorphous solid dispersion of this compound in the lab?

Answer: Two common methods for preparing ASDs are spray drying and hot-melt extrusion. A detailed protocol for each is provided in the "Experimental Protocols" section below. The choice of polymer is crucial, and commonly used polymers for ASDs include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and copolymers like Soluplus®.

Question: I've heard about using nanoparticles to improve solubility. Is this a viable option for this compound?

Answer: Yes, formulating bictegravir into nanoparticles is a promising approach. A study has shown that bictegravir-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles can be successfully prepared. This nanoformulation not only improves solubility but can also provide sustained drug release.

Question: What is a self-emulsifying drug delivery system (SEDDS) and can it be used for this compound?

Answer: A self-emulsifying drug delivery system (SEDDS) is an isotropic mixture of oils, surfactants, and co-surfactants that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. This pre-dissolved state of the drug in the formulation can significantly enhance its solubility and oral absorption. A study has explored the development of a liquid SEDDS for this compound to improve its solubility and dissolution rate.[6]

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | ~ 0.1 mg/mL | - |

| Methanol | Not Specified | Soluble | [7][8] |

| DMSO | Not Specified | ~16.67 mg/mL | [1] |

| DMSO | 25 | ~2 mg/mL | [9] |

| Acetonitrile | Not Specified | Not Soluble | [10] |

| Chloroform | Not Specified | Not Soluble | [10] |

Table 2: pH-Dependent Aqueous Solubility of this compound at 37°C

| Medium | pH | Solubility (mg/mL) |

| Purified Water | Neutral | 0.070 |

| 50 mM Citrate Buffer | 5.5 | 0.29 |

| Phosphate Buffer | 6.8 | 0.124 |

| Phosphate Buffer | 8.0 | 0.099 |

Experimental Protocols

Preparation of this compound Amorphous Solid Dispersion (ASD) by Spray Drying

Objective: To prepare an amorphous solid dispersion of this compound to enhance its aqueous solubility.

Materials:

-

This compound

-

Polymer (e.g., PVP K30, HPMC, Soluplus®)

-

Organic solvent (e.g., methanol, acetone, or a mixture thereof)

-

Spray dryer apparatus

-

Analytical balance, magnetic stirrer, glassware

Methodology:

-

Solution Preparation:

-

Dissolve a specific ratio of this compound and the chosen polymer in the selected organic solvent. A common starting point is a 1:1 to 1:4 drug-to-polymer ratio by weight.

-

Ensure complete dissolution by stirring. The total solid concentration in the solution will depend on the solvent and the spray dryer's capabilities, typically in the range of 1-10% (w/v).

-

-

Spray Drying:

-

Set the spray dryer parameters. These will need to be optimized for your specific instrument and formulation, but typical starting parameters are:

-

Inlet temperature: 100-150°C

-

Atomization gas flow rate: Adjusted to achieve a fine spray

-

Feed pump rate: Adjusted to maintain the desired outlet temperature

-

Outlet temperature: 50-80°C (should be above the boiling point of the solvent but below the glass transition temperature of the polymer and the degradation temperature of the drug)

-

-

Pump the feed solution through the nozzle of the spray dryer.

-

The atomized droplets are rapidly dried in the drying chamber, forming solid particles.

-

-

Product Collection:

-

The dried powder is separated from the gas stream by a cyclone and collected.

-

-

Characterization:

-

Confirm the amorphous nature of the resulting powder using PXRD (absence of sharp crystalline peaks) and DSC (presence of a single glass transition temperature).

-

Determine the drug content in the ASD using a validated analytical method (e.g., HPLC).

-

Evaluate the solubility and dissolution rate of the ASD in relevant aqueous media and compare it to the crystalline drug.

-

Preparation of Bictegravir-Loaded PLGA Nanoparticles

Objective: To encapsulate bictegravir in polymeric nanoparticles to improve its solubility and provide sustained release.

Materials:

-

Bictegravir

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Polyvinyl alcohol (PVA)

-

Dichloromethane (DCM)

-

Deionized water

-

Probe sonicator, magnetic stirrer, rotary evaporator, centrifuge

Methodology:

-

Organic Phase Preparation:

-

Dissolve bictegravir and PLGA in DCM. A common ratio is 1:5 to 1:10 drug-to-polymer by weight.

-

-

Aqueous Phase Preparation:

-

Prepare a 1-5% (w/v) solution of PVA in deionized water.

-

-

Emulsification:

-

Add the organic phase dropwise to the aqueous phase while stirring at high speed to form a coarse oil-in-water emulsion.

-

Subject the coarse emulsion to high-energy homogenization, such as probe sonication, to reduce the droplet size to the nanoscale.

-

-

Solvent Evaporation:

-

Stir the resulting nanoemulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the DCM.

-

-

Nanoparticle Collection and Washing:

-

Centrifuge the nanoparticle suspension at high speed (e.g., >15,000 rpm) to pellet the nanoparticles.

-

Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the washing step 2-3 times to remove residual PVA and unencapsulated drug.

-

-

Lyophilization (Optional):

-

For long-term storage, the washed nanoparticles can be lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose or sucrose) is often added before freezing.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Analyze the particle morphology using scanning electron microscopy (SEM) or transmission electron microscopy (TEM).

-

Calculate the drug loading and encapsulation efficiency using a validated analytical method after dissolving a known amount of nanoparticles in a suitable organic solvent.

-

Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

Objective: To formulate this compound in a lipid-based system to enhance its solubility and oral absorption.

Materials:

-

This compound

-

Oil (e.g., Capmul MCM, Labrafil M 1944 CS)

-

Surfactant (e.g., Kolliphor EL, Tween 80)

-

Co-surfactant (e.g., Transcutol HP, Lauroglycol FCC)

-

Vials, magnetic stirrer, water bath

Methodology:

-

Excipient Screening:

-

Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.

-

Titrate each mixture with water and observe the formation of emulsions to identify the self-emulsifying region.

-

-

Formulation Preparation:

-

Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

-

Accurately weigh the components and mix them in a vial.

-

Add the this compound to the mixture and stir until it is completely dissolved. Gentle heating (e.g., 40°C) may be used to facilitate dissolution.

-

-

Characterization:

-

Self-Emulsification Time: Add a small amount of the SEDDS formulation to a larger volume of aqueous medium (e.g., water or buffer) with gentle agitation and measure the time it takes to form a clear or bluish-white emulsion.

-

Droplet Size Analysis: Dilute the SEDDS in an aqueous medium and measure the droplet size of the resulting emulsion using DLS.

-

Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.

-

In Vitro Dissolution: Perform dissolution studies in a relevant medium to evaluate the drug release from the SEDDS formulation.

-

Visualizations

Caption: Troubleshooting workflow for addressing this compound solubility issues.

Caption: Mechanism of action of bictegravir as an HIV integrase inhibitor.

References

- 1. glpbio.com [glpbio.com]

- 2. AU2019218837A1 - Crystalline form of this compound - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. BR112020015217A2 - crystalline form of sodium bictegravir, composition, use, pharmaceutical composition and sodium bictegravir solvate - Google Patents [patents.google.com]

- 5. WO2021236944A1 - Pharmaceutical compositions comprising bictegravir - Google Patents [patents.google.com]

- 6. ViewArticleDetail [ijpronline.com]

- 7. bio-gems.com [bio-gems.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. abmole.com [abmole.com]

- 10. CN111978333A - Crystal form A of this compound salt, preparation method and application - Google Patents [patents.google.com]

Bictegravir Sodium Degradation Pathways: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of Bictegravir sodium.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under forced degradation conditions?

A1: this compound is susceptible to degradation under various stress conditions, primarily through hydrolysis (acidic and basic), oxidation, and photolysis.[1][2][3][4] Under these conditions, a number of degradation products can be formed.

Q2: What specific degradation products of Bictegravir have been identified?

A2: Several degradation products (DPs) have been identified in forced degradation studies. Under hydrolytic (acidic) conditions, products such as methanamine and a carboxylic acid derivative have been reported.[3] Other identified impurities include bictegravir acid (impurity-I) and methyl bictegravir (impurity-II).[5][6] One study identified a total of six degradation products under hydrolytic conditions.[3]

Q3: How much degradation of Bictegravir can be expected under different stress conditions?

A3: The extent of degradation is dependent on the specific stressor, its concentration, and the duration of exposure. The following table summarizes quantitative data from various studies on the percentage of Bictegravir degradation.

| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference |

| Acidic Hydrolysis | 0.1 N HCl | 24 hours | Ambient | 5.42% | [1] |

| Acidic Hydrolysis | 1 N HCl | 30 minutes | Ambient | 0.61% | [4] |

| Basic Hydrolysis | 0.1 N NaOH | 24 hours | Ambient | 4.01% | [1] |

| Basic Hydrolysis | 1 N NaOH | 30 minutes | Ambient | 0.63% | [4] |

| Oxidation | 3% H₂O₂ | 24 hours | Ambient | - | [1] |

| Oxidation | 10% H₂O₂ | 30 minutes | Ambient | 0.73% | [4] |

| Thermal | - | 24 hours | 60°C | - | [1] |

| Thermal | - | 6 hours | 105°C | 0.42% | [4] |

| Photolytic (UV) | UV Light | 24 hours | Ambient | - | [1] |

| Photolytic (UV) | UV Light | 6 hours | Ambient | 0.00% | [4] |

| Photolytic (Fluorescent) | Fluorescent Light | 24 hours | Ambient | - | [1] |

Q4: Are there established analytical methods to study Bictegravir degradation?

A4: Yes, several stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods have been developed and validated for the simultaneous estimation of Bictegravir and its degradation products.[1][2][7] These methods are crucial for separating and quantifying the active pharmaceutical ingredient from any impurities or degradants that may form.

Troubleshooting Guides

Issue: Unexpected peaks are observed in my chromatogram after performing a forced degradation study.

-

Possible Cause 1: Formation of Degradation Products.

-

Troubleshooting Step: Compare the retention times of the unexpected peaks with those reported for known degradation products of Bictegravir. Under acidic conditions, four degradation products have been observed, while three are typically seen under basic, oxidative, and UV light conditions.[1]

-

-

Possible Cause 2: Contamination.

-

Troubleshooting Step: Ensure all glassware is scrupulously clean and that the solvents and reagents used are of high purity. Run a blank injection (diluent only) to check for any systemic contamination.

-

-

Possible Cause 3: Interaction with Excipients (if using a formulated product).

-

Troubleshooting Step: If you are analyzing a pharmaceutical formulation, the excipients may degrade or interact with Bictegravir under stress conditions. Analyze a placebo sample (containing all excipients except Bictegravir) under the same stress conditions to identify any peaks originating from the excipients.

-

Issue: The percentage of Bictegravir degradation is significantly higher or lower than expected.

-

Possible Cause 1: Variation in Experimental Conditions.

-

Troubleshooting Step: Double-check the concentration of your stress reagents (e.g., acid, base, oxidizing agent), the temperature of the experiment, and the duration of exposure. Minor variations in these parameters can significantly impact the rate of degradation.

-

-

Possible Cause 2: Purity of the this compound sample.

-

Troubleshooting Step: Ensure the purity of your starting material. The presence of impurities could potentially catalyze or inhibit degradation reactions.

-

-

Possible Cause 3: Inaccurate Quantification.

-

Troubleshooting Step: Verify the calibration of your analytical instrument and the accuracy of your standard solutions. Ensure that the analytical method is validated for linearity, accuracy, and precision.

-

Experimental Protocols

Protocol 1: Forced Degradation by Acid Hydrolysis

-

Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable diluent (e.g., methanol or a mixture of buffer and organic solvent) to obtain a known concentration (e.g., 1 mg/mL).[1][4]

-

Acid Treatment: To a specific volume of the stock solution, add an equal volume of 0.1 N or 1 N hydrochloric acid (HCl).[1][4]

-

Incubation: Store the solution at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 30 minutes to 24 hours).[1][4]

-

Neutralization: After the incubation period, neutralize the solution with an equivalent amount of sodium hydroxide (NaOH) of the same normality.[1][4]

-

Dilution and Analysis: Dilute the neutralized solution to a suitable concentration with the mobile phase and analyze by a validated stability-indicating HPLC method.[1][4]

Protocol 2: Forced Degradation by Oxidation

-

Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

-

Oxidative Treatment: To a specific volume of the stock solution, add an equal volume of 3% or 10% hydrogen peroxide (H₂O₂).[1][4]

-

Incubation: Keep the solution at room temperature for a defined period (e.g., 30 minutes to 24 hours).[1][4]

-

Dilution and Analysis: Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.

Visualizations

Caption: Overview of this compound degradation pathways under different stress conditions.

Caption: General experimental workflow for forced degradation studies of this compound.

References

- 1. srrcvr.ac.in [srrcvr.ac.in]

- 2. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Estimation of Bictegravir, Emtricitabine, and Tenofovir Alafenamide Fumarate - PMC [pmc.ncbi.nlm.nih.gov]